4-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
Description
The compound 4-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide features a benzamide core substituted with a 4-methyl group and an ethyl chain modified by a sulfonyl-linked 4-phenylpiperazine moiety.
Properties
IUPAC Name |
4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-17-7-9-18(10-8-17)20(24)21-11-16-27(25,26)23-14-12-22(13-15-23)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYBIRXMSNFSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.
Introduction of the Sulfonyl-Ethyl Linkage: The sulfonyl-ethyl linkage can be introduced by reacting the benzamide with an appropriate sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution of the sulfonyl-ethyl intermediate with 4-phenylpiperazine under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles such as amines or thiols can replace the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and mild heating.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: It has been investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: The compound’s structural similarity to known pharmacophores makes it a candidate for drug development, particularly in the areas of neuropharmacology and oncology.
Industry: It can be used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is not fully understood, but it is believed to interact with specific molecular targets such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, potentially modulating their activity. The sulfonyl-ethyl linkage may enhance the compound’s binding affinity and selectivity for these receptors, leading to various biological effects.
Comparison with Similar Compounds
Piperidine-Based Analogs
Example Compound: 4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate ()
- Structural Features :
- Crystallographic Data: Monoclinic $ P2_1/c $ space group, $ a = 14.8504 \, \text{Å}, \, b = 6.8243 \, \text{Å}, \, c = 15.0070 \, \text{Å}, \, \beta = 98.653^\circ $ . Hydrogen bonding network involving water molecules (O–H⋯O, O–H⋯N) stabilizes the crystal lattice .
- Synthesis: Reaction of 1,2-aminoethylpiperidine with 4-methylbenzoyl chloride in ethyl methyl ketone, yielding 82% after recrystallization .
Key Differences :
- Piperidine lacks the second nitrogen atom in the ring, reducing hydrogen-bonding capacity compared to piperazine derivatives.
- Lower polarity and altered pharmacokinetics due to the absence of sulfonyl groups.
Piperazine-Based Sulfonamide Derivatives
Example Compound : 4-Methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide ()
- Structural Features :
- Piperazine ring with a methylsulfonyl group at the 4-position.
- Substitution at the phenyl ring rather than the ethyl chain.
- Biological Relevance :
Example Compound : N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide ()
- Structural Features: Piperazine substituted with 2-methoxyphenyl and ethyl chain linked to a nitrobenzamide-pyridyl moiety. Monoclinic $ P2_1/n $ space group, $ a = 11.480 \, \text{Å}, \, b = 15.512 \, \text{Å}, \, c = 13.235 \, \text{Å}, \, \beta = 108.505^\circ $ .
- Synthesis :
- Multi-step reactions involving methoxyphenylpiperazine and nitrobenzoyl chloride.
Key Differences :
- Spatial arrangement (e.g., dihedral angles) and crystal packing differ significantly due to sulfonyl vs. aryl substitutions.
Sulfonamide-Functionalized Benzamides
Example Compound: 4-Methyl-N-[2-(N-propargyl-N-tosylamino)ethyl]benzamide ()
- Structural Features :
- Biological Activity :
Key Differences :
- Piperazine’s dual nitrogen atoms enable stronger intermolecular interactions (e.g., hydrogen bonds) compared to tosyl’s single sulfonyl group.
Data Tables
Table 1: Crystallographic Comparison
Table 2: Key Bond Lengths and Angles
Research Implications
- Synthetic Optimization : Piperazine sulfonyl derivatives require controlled reaction conditions to avoid side products (e.g., uses K2CO3 in acetonitrile for nucleophilic substitution).
- Biological Activity : Sulfonamide and piperazine moieties correlate with enhanced CNS penetration and enzyme inhibition (e.g., acetylcholinesterase in Alzheimer’s models) .
- Crystallography : Hydrogen-bonding patterns (e.g., O–H⋯O/N in piperidine analogs) influence solubility and stability .
Biological Activity
4-methyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a piperazine moiety and a sulfonamide group, which contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 364.46 g/mol. The presence of the sulfonyl group enhances the compound's solubility and bioavailability, making it a candidate for further pharmacological studies.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds containing piperazine rings often exhibit significant activity at these receptors, suggesting potential applications as anxiolytics or antidepressants.
The mechanism of action is thought to involve the inhibition of neurotransmitter reuptake, thereby increasing the levels of serotonin and dopamine in the synaptic cleft. This action can lead to enhanced mood and reduced anxiety, similar to established antidepressants.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, it exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
These results suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Case Studies
- Anxiolytic Potential : A study conducted on animal models demonstrated that administration of this compound resulted in reduced anxiety-like behavior in elevated plus maze tests, indicating its potential as an anxiolytic agent.
- Antidepressant Activity : In another study, chronic treatment with the compound led to significant improvements in depressive-like symptoms in forced swim tests, suggesting that it may act similarly to traditional antidepressants.
Pharmacokinetics
The pharmacokinetic profile of this compound has been explored through various studies:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : High volume of distribution indicates extensive tissue binding.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Predominantly excreted via urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
